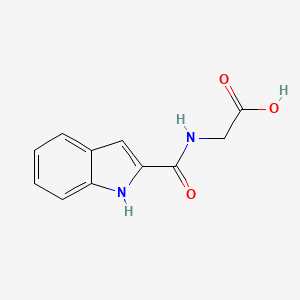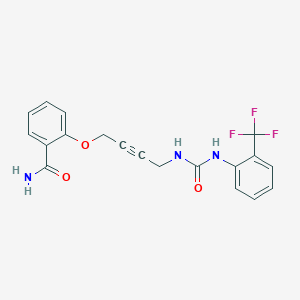
2-(1H-indol-2-ylformamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-2-ylformamido)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-ylformamido)acetic acid typically involves the reaction of indole derivatives with formamide and acetic acid. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves biotechnological approaches. These methods utilize microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives through fermentation processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-indol-2-ylformamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
2-(1H-indol-2-ylformamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are known for their role in cell signaling and as precursors to neurotransmitters.
Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-2-ylformamido)acetic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: An intermediate in the synthesis of pharmaceuticals.
Indole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds.
Uniqueness
2-(1H-indol-2-ylformamido)acetic acid is unique due to its specific structural features and the presence of both an indole ring and a formamido group. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry .
Propiedades
IUPAC Name |
2-(1H-indole-2-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-12-11(16)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKDAKXYJCJZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2545643.png)

![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B2545655.png)
![2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B2545657.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2545659.png)
![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)

![Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2545663.png)

